molecular formula C18H13ClN4O4 B2438591 4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide CAS No. 941941-08-8

4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide

Cat. No.: B2438591
CAS No.: 941941-08-8
M. Wt: 384.78
InChI Key: PIWWEHNZVWNGCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a methoxypyridazinyl group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Chlorination: The chloro group is introduced via chlorination using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The methoxypyridazinyl group is attached to the benzene ring through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Amidation: The final step involves the formation of the benzamide by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), and bases such as potassium carbonate (K2CO3).

    Coupling Reactions: Palladium catalysts, ligands, and bases like cesium carbonate (Cs2CO3).

Major Products

    Reduction: Formation of 4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of DNA-dependent protein kinase, which plays a role in DNA repair and cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O4/c1-27-17-9-8-15(21-22-17)11-2-5-13(6-3-11)20-18(24)12-4-7-14(19)16(10-12)23(25)26/h2-10H,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWWEHNZVWNGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.